molecular formula C17H19N5S B14458484 Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- CAS No. 71079-91-9

Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-

Cat. No.: B14458484
CAS No.: 71079-91-9
M. Wt: 325.4 g/mol
InChI Key: XNRNWAAAVFSMDI-UHFFFAOYSA-N
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Description

Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis or Friedländer synthesis.

    Thiazole Ring Formation: The thiazole ring can be introduced using Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Guanidine Introduction: The guanidine moiety can be introduced through the reaction of amines with cyanamides or thioureas.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of metal catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to achieve desired outcomes.

Chemical Reactions Analysis

Types of Reactions

Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction may produce quinoline derivatives.

Scientific Research Applications

Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activity and potential as a drug candidate.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

    Binding to Active Sites: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity to produce physiological responses.

    Affecting Pathways: Influencing cellular pathways involved in disease processes.

Comparison with Similar Compounds

Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)-: can be compared with other guanidine derivatives, such as:

    Phenylguanidine: Known for its use in organic synthesis.

    Methylguanidine: Investigated for its biological activity.

    Benzylguanidine: Explored for its therapeutic potential.

The uniqueness of Guanidine, 1-tert-butyl-2-(4-quinolyl)-3-(2-thiazolyl)- lies in its specific structural features, which may confer distinct chemical and biological properties.

Properties

CAS No.

71079-91-9

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

2-tert-butyl-1-quinolin-4-yl-3-(1,3-thiazol-2-yl)guanidine

InChI

InChI=1S/C17H19N5S/c1-17(2,3)22-15(21-16-19-10-11-23-16)20-14-8-9-18-13-7-5-4-6-12(13)14/h4-11H,1-3H3,(H2,18,19,20,21,22)

InChI Key

XNRNWAAAVFSMDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(NC1=CC=NC2=CC=CC=C21)NC3=NC=CS3

Origin of Product

United States

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